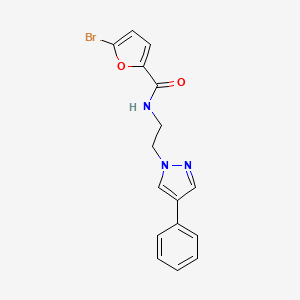

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c17-15-7-6-14(22-15)16(21)18-8-9-20-11-13(10-19-20)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYHFWKSBDRCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes bromination to introduce the bromine atom at the 5-position. The resulting 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine to form the desired carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The furan ring and the pyrazole moiety can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential applications in treating various diseases. This article explores its scientific research applications, including biological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. For instance:

- A study demonstrated that this compound effectively inhibited tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration at IC50 values ranging from 0.3 to 24 µM .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties , which may be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties , demonstrating effectiveness against several bacterial strains. This makes it a candidate for developing new antibiotics or adjunct therapies for infections .

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, treatment with this compound resulted in a significant reduction of tumor size in MCF-7 breast cancer models compared to untreated controls. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to baseline measurements, suggesting potential therapeutic applications in autoimmune diseases.

Applications in Research and Industry

The potential applications of this compound extend across various fields:

- Drug Development : Its anticancer and anti-inflammatory properties make it a candidate for new therapeutic agents.

- Biomarker Development : The compound's effects on specific pathways may allow its use as a biomarker for certain diseases.

- Combination Therapies : Investigating its use alongside existing treatments could enhance efficacy against resistant strains or tumors.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring and the phenyl substituent may play a role in binding to the target site, while the furan ring and carboxamide group could influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(2-(4-phenyl-1H-imidazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

5-bromo-N-(2-(4-phenyl-1H-triazol-1-yl)ethyl)furan-2-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrazole ring, in particular, may result in different binding affinities and selectivities for biological targets compared to imidazole or triazole derivatives .

Biological Activity

5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrN4O2, with a molecular weight of 405.25 g/mol. The compound features a furan ring, a pyrazole moiety, and a bromo substituent, contributing to its complex biological interactions.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, in vitro evaluations have shown that certain pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives were reported to range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial action .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In animal models, compounds with similar structures have shown remarkable efficacy in reducing inflammation. For instance, certain pyrazole derivatives have been reported to exhibit significant inhibition of paw swelling in carrageenan-induced edema models . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

| Compound | COX Inhibition (%) | Model |

|---|---|---|

| Pyrazole derivative A | 93.53 ± 1.37% | AA rats |

| Pyrazole derivative B | TBD | Carrageenan model |

The biological mechanisms underlying the activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may be responsible for the observed antimicrobial effects.

Case Studies

A notable study highlighted the synthesis and evaluation of multiple pyrazole derivatives, including those structurally related to this compound. These compounds were subjected to various biological assays demonstrating their effectiveness against both bacterial strains and inflammatory models .

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Furan-2-carboxylic acid activation using coupling agents like EDCI or DCC in anhydrous DMF or THF.

Amide bond formation with a primary amine intermediate (e.g., 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine) under inert atmosphere at 0–5°C to minimize side reactions.

Bromination at the furan ring using NBS (N-bromosuccinimide) in a chlorinated solvent (e.g., CCl₄) under UV light .

- Optimization Strategies :

- Use high-purity reagents to avoid competing reactions.

- Monitor reaction progress via TLC or HPLC.

- Recrystallization from acetonitrile improves purity (yield: ~60% reported for analogous compounds) .

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | EDCI, DMF, 0°C | 55–65 | |

| Bromination | NBS, CCl₄, UV | 70–75 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and carboxamide (δ 2.8–3.5 ppm for ethyl linker) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 415.02 (calculated for C₁₇H₁₅BrN₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .

- Concentration Gradients : Use dose-response curves (e.g., IC₅₀ values) to identify non-linear effects .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic inhibition .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A adenosine receptors (common target for pyrazole derivatives) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data from analogs .

Q. What strategies mitigate degradation during in vivo pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance metabolic stability .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility and reduce hepatic clearance .

- Stability Testing : Conduct accelerated degradation studies under varied pH (1.2–7.4) and temperature (25–40°C) to identify vulnerable sites .

Data Contradiction Analysis

Q. How should discrepancies in solubility profiles between computational predictions and experimental data be addressed?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust COSMO-RS parameters for bromine and heterocycles to better approximate solvent interactions .

- Experimental Validation : Use shake-flask method with HPLC quantification at physiological pH .

Structural and Functional Insights

Q. What functionalization opportunities exist to enhance the compound’s bioactivity?

- Methodological Answer :

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate receptor affinity .

- Heterocycle Replacement : Substitute pyrazole with triazole to alter hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.